
Trt-D-Phe-OH DEA
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Overview
Description
Trt-D-Phe-OH DEA, also known as N-Trityl-D-phenylalanine diethylamine, is a compound used in various chemical and pharmaceutical applications. It is a derivative of D-phenylalanine, an amino acid, and is often utilized in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-D-Phe-OH DEA typically involves the protection of the amino group of D-phenylalanine with a trityl group (Trt). The reaction is carried out in the presence of diethylamine (DEA) to form the final product. The process can be summarized as follows:
Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using trityl chloride in the presence of a base such as triethylamine.
Formation of this compound: The protected D-phenylalanine is then reacted with diethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Trt-D-Phe-OH DEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Trt-D-Phe-OH DEA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trt-D-Phe-OH DEA involves its role as a protecting group in peptide synthesis. The trityl group protects the amino group of D-phenylalanine during chemical reactions, preventing unwanted side reactions. The diethylamine component helps in stabilizing the compound and facilitating its incorporation into peptides.
Comparison with Similar Compounds
Similar Compounds
N-Trityl-L-phenylalanine diethylamine: Similar in structure but derived from L-phenylalanine.
N-Trityl-D-tryptophan diethylamine: Another trityl-protected amino acid derivative.
N-Trityl-L-lysine diethylamine: A trityl-protected lysine derivative.
Uniqueness
Trt-D-Phe-OH DEA is unique due to its specific use of D-phenylalanine, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of peptides and proteins with specific biological activities.
Properties
IUPAC Name |
N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-UFTMZEDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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